molecular formula C20H23ClN2O3 B7429670 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride

1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride

Cat. No.: B7429670
M. Wt: 374.9 g/mol
InChI Key: PQZCVELEZBFROX-UHFFFAOYSA-N
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Description

1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is commonly referred to as DPA-714 and belongs to the family of benzodiazepine derivatives. DPA-714 is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein found in the central nervous system and peripheral tissues.

Mechanism of Action

DPA-714 binds to the 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride, which is a transmembrane protein located in the outer mitochondrial membrane. This compound is involved in various cellular processes such as cholesterol transport, apoptosis, and mitochondrial respiration. DPA-714 binding to this compound results in the modulation of these processes, leading to a reduction in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of neuroinflammation. DPA-714 also reduces the activation of microglia and astrocytes, which are the main immune cells in the central nervous system. Additionally, DPA-714 has been shown to improve mitochondrial function, which is impaired in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA-714 in lab experiments is its selectivity for 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride. This allows for the specific targeting of activated microglia in neuroinflammatory conditions. Additionally, DPA-714 has a high affinity for this compound, which allows for the detection of low levels of neuroinflammation. However, one of the limitations of using DPA-714 is its low brain penetration, which can limit its use in imaging studies.

Future Directions

There are several future directions for the use of DPA-714 in scientific research. One of the areas of interest is the use of DPA-714 in the early detection of neuroinflammation in various neurological disorders. Additionally, DPA-714 can be used to monitor the efficacy of treatments for neuroinflammation. Another future direction is the development of novel 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride ligands with improved brain penetration and selectivity. These ligands can be used to improve the sensitivity and specificity of neuroimaging studies.
Conclusion:
In conclusion, DPA-714 is a promising compound that has gained significant interest in scientific research due to its unique properties. Its selectivity for this compound makes it a useful tool in the detection and monitoring of neuroinflammation in various neurological disorders. The development of novel this compound ligands can further improve the sensitivity and specificity of neuroimaging studies.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 4-(1,4-Diazepane-1-carbonyl)phenol with 4-bromo-α-ethylbenzene in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of DPA-714 is in the field of neuroimaging. 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride is upregulated in activated microglia, which is a hallmark of neuroinflammation. DPA-714 can be used as a radiotracer in positron emission tomography (PET) imaging to detect neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

1-[4-[4-(1,4-diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3.ClH/c1-15(23)16-3-7-18(8-4-16)25-19-9-5-17(6-10-19)20(24)22-13-2-11-21-12-14-22;/h3-10,21H,2,11-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZCVELEZBFROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCCNCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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